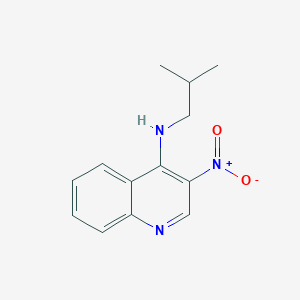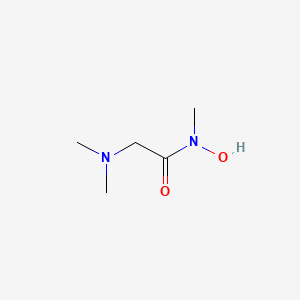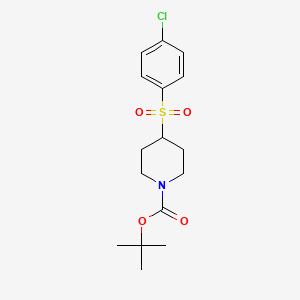
1-Isopropyl-3-pyrrolidinol
Overview
Description
1-Isopropyl-3-pyrrolidinol (IPP) is a chemical compound with the molecular formula C7H15NO. It is a colorless, viscous liquid with a faint, sweet odor. The molecular weight of this compound is 129.20 .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, and one nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a boiling point of 118°C and a specific gravity of 0.96 .Scientific Research Applications
1. Biochemical Markers of Bone Resorption
1-Isopropyl-3-pyrrolidinol is mentioned in the context of biochemical markers of bone resorption. A study by Colwell, Russell, and Eastell (1993) focused on the measurement of 3-OH pyridinium compounds, specifically pyridinoline (Pyr) and deoxypyridinoline (Dpyr), in urine for clinical studies. These compounds are specific biochemical markers of bone resorption, and the study aimed to improve assay performance and optimize sample collection, which is relevant to the understanding of bone diseases and conditions (Colwell, Russell, & Eastell, 1993).
2. Inhibitor for ACC1 in Cancer and Fatty Acid Diseases
Research on a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, closely related to this compound, identified it as a potent ACC1 inhibitor. Mizojiri et al. (2019) demonstrated its potential as an orally available research tool and therapeutic agent for cancer and fatty acid-related diseases. The compound showed potent ACC1 inhibition and cellular potency, making it significant in cancer research (Mizojiri et al., 2019).
3. Pyrroledione-Pyrroledion Recyclization
A study by Silaichev et al. (2010) discussed the recyclization of pyrroledione-pyrroledion compounds, including isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(arylamino)methylene]pyrrolidine-2-carboxylates. This research, involving compounds similar to this compound, is pertinent in the field of organic chemistry, particularly in understanding reaction mechanisms and synthesis of complex organic compounds (Silaichev et al., 2010).
4. Metal-Ligand Bonding in Pseudo-amides
Research by Thatcher et al. (2012) explored the synthesis and properties of N-heterocyclic pseudo-amides, including deprotonation of 1-isopropyl-3-(phenylamino)pyridin-1-ium iodide. This study is crucial in understanding the metal-ligand bonding dynamics and electron distribution, with applications in coordination chemistry and potential implications in catalysis and material science (Thatcher et al., 2012).
5. Anion Exchange Membranes for Energy Applications
The synthesis and characterization of pyrrolidinium cation-based anion exchange membranes (AEMs), as described by Gu et al. (2014), include pyrrolidinium cations with various N-substituents like isopropyl. This research is significant in the development of materials for energy applications, such as fuel cells and batteries (Gu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 1-isopropyl-3-pyrrolidinol belongs, have been shown to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids, in general, have been found to affect multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is generally recommended to store the compound at room temperature in a cool and dark place to maintain its stability .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPIRLHESHOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461839 | |
| Record name | 1-Isopropyl-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-56-6 | |
| Record name | 1-(1-Methylethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42729-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropyl-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isopropyl-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)









